1,7-Heptanediamine, N-methyl-

Description

Significance of N-Alkyl Substitution in Aliphatic Diamine Chemistry

The introduction of an alkyl group, such as a methyl group, onto the nitrogen atom of an aliphatic diamine—a process known as N-alkylation—profoundly influences the molecule's physicochemical and reactive properties. This modification, while seemingly minor, can lead to significant changes in basicity, nucleophilicity, hydrogen bonding capacity, and steric hindrance.

In the case of N-methyl-1,7-heptanediamine, the presence of a single methyl group on one of the terminal amines breaks the symmetry of the parent 1,7-heptanediamine molecule. This asymmetry can be a critical design element in various applications. For instance, in polymerization reactions, the differential reactivity of the primary and secondary amine groups allows for controlled chain growth and the formation of specific polymer architectures. The methyl group's electron-donating nature also slightly increases the basicity of the nitrogen atom to which it is attached, which can be a crucial factor in catalytic processes or in the formation of coordination complexes.

Furthermore, N-alkylation impacts the intermolecular and intramolecular interactions of the diamine. The reduction in the number of N-H bonds, from four in 1,7-heptanediamine to three in its N-methylated counterpart, alters its hydrogen-bonding capabilities. This can affect properties such as boiling point, solubility, and its interaction with biological macromolecules.

Position of N-Methyl-1,7-Heptanediamine within the Broader Scope of Functionalized Polyamines

N-Methyl-1,7-heptanediamine is a member of the extensive family of functionalized polyamines. Polyamines are organic compounds containing two or more amino groups and are ubiquitous in biological systems, where they play critical roles in cell growth, differentiation, and other physiological processes. In chemical research, synthetic polyamines and their functionalized derivatives are valued as versatile building blocks and functional molecules.

The functionalization of polyamines, such as through N-methylation, allows for the fine-tuning of their properties for specific applications. For example, in the development of pharmaceuticals, modifying a polyamine scaffold can enhance its binding affinity to a biological target, improve its metabolic stability, or alter its pharmacokinetic profile. The introduction of a methyl group in N-methyl-1,7-heptanediamine provides a lipophilic character that can influence its ability to cross cell membranes.

In the realm of materials science, functionalized polyamines are employed as monomers or cross-linking agents in the synthesis of polymers like polyamides and polyurethanes. The specific functionality, in this case, the N-methyl group, can influence the mechanical properties, thermal stability, and surface characteristics of the resulting polymer.

Academic and Research Context for N-Methylated Long-Chain Diamines

The academic and research interest in N-methylated long-chain diamines like N-methyl-1,7-heptanediamine is driven by their potential in creating molecules with highly specific functions. The long aliphatic chain provides flexibility and a defined length, which is particularly useful in the design of linkers or spacers in bivalent ligands or other complex molecular architectures.

A notable example of the application of N-methyl-1,7-heptanediamine is in the field of medicinal chemistry, specifically in the design of bivalent ligands for G protein-coupled receptors (GPCRs). In a study focused on the cannabinoid receptor 1 (CB1), researchers synthesized a series of bivalent ligands using alkyl triamines as linkers. nih.gov The inclusion of a central nitrogen atom, as in the case of the precursor to the N-methylated diamine, was intended to mitigate the increased hydrophobicity associated with longer alkyl chains. nih.gov The N-methylated version was specifically prepared to investigate the influence of hydrogen bonding on the ligand's interaction with the receptor. nih.gov The synthesis of the N-methylated diamine was achieved from its corresponding precursor in a high yield, demonstrating its accessibility as a building block in such research. nih.gov

This example underscores the strategic use of N-methylation in long-chain diamines to probe and modulate biological interactions. The subtle change from a primary to a secondary amine can provide valuable insights into the structure-activity relationships of bioactive molecules. As the demand for more sophisticated and targeted chemical entities grows, the exploration of specifically functionalized building blocks like N-methyl-1,7-heptanediamine is expected to continue to expand.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 62578-09-0 | guidechem.com |

| Molecular Formula | C8H20N2 | N/A |

| Molecular Weight | 144.26 g/mol | N/A |

| Predicted Boiling Point | 219.0 ± 8.0 °C | N/A |

| Predicted Density | 0.833 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 10.77 ± 0.10 | N/A |

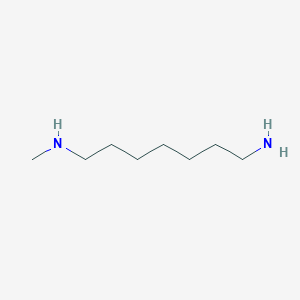

Structure

3D Structure

Properties

CAS No. |

62578-09-0 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

N'-methylheptane-1,7-diamine |

InChI |

InChI=1S/C8H20N2/c1-10-8-6-4-2-3-5-7-9/h10H,2-9H2,1H3 |

InChI Key |

YYEIRLHVLCIHCN-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Methyl 1,7 Heptanediamine Derivatives

Chemical Synthesis Approaches to Mono- and Poly-N-methylation of 1,7-Heptanediamine

The selective introduction of methyl groups onto the nitrogen atoms of 1,7-heptanediamine presents a significant synthetic challenge due to the potential for over-methylation. Various strategies have been developed to control the degree of N-methylation, ranging from direct alkylation to reductive amination.

Selective N-Alkylation Protocols for Primary Amine Groups

Selective N-alkylation of primary amines, such as those in 1,7-heptanediamine, requires careful control of reaction conditions to favor mono-methylation and prevent the formation of di- and tri-methylated products. One approach involves the use of specific methylating agents in conjunction with catalysts that promote mono-N-methylation.

Recent advancements have demonstrated the use of methanol as a methylating agent over heterogeneous nickel catalysts for the selective mono-N-methylation of various amines rsc.org. This method offers a sustainable route to N-methylated amines. While not specifically detailed for 1,7-heptanediamine, the general methodology is applicable. The reaction typically proceeds at elevated temperatures, and the catalyst plays a crucial role in activating methanol and facilitating the selective transfer of a methyl group to the amine.

| Catalyst | Methylating Agent | Substrate Scope | Typical Yields | Reference |

| Ni/ZnAlOx-600 | Methanol | Various primary amines | 75.3–97.3% | rsc.org |

Another challenge in direct alkylation is the potential for undesired overalkylation, which complicates purification and reduces the yield of the desired mono-methylated product nih.gov. To circumvent this, researchers have explored a variety of mono-alkylation methodologies targeting primary amines nih.gov.

Reductive Amination Strategies for N-Methylation

Reductive amination is a widely employed and versatile method for the synthesis of amines, including the N-methylation of primary amines like 1,7-heptanediamine. This two-step, often one-pot, process involves the reaction of the amine with a carbonyl compound, typically formaldehyde for methylation, to form an intermediate imine or iminium ion, which is then reduced to the corresponding N-methylated amine.

The choice of reducing agent is critical for the success of reductive amination. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices. For the reductive amination of amines with formaldehyde, specific conditions are required to ensure efficient conversion. While direct reductive amination of aldehydes and ketones is a well-established method, the specific application to 1,7-heptanediamine with formaldehyde would involve careful stoichiometric control to achieve the desired degree of methylation researchgate.netorganic-chemistry.orgresearchgate.net.

A general procedure for the reductive amination of a primary amine with formaldehyde is as follows:

The primary amine is reacted with an aqueous solution of formaldehyde.

A suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added to the reaction mixture.

The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.

| Carbonyl Source | Reducing Agent | Key Features | Reference |

| Formaldehyde | Sodium Cyanoborohydride | Mild conditions, high selectivity for imine reduction. | researchgate.net |

| Formaldehyde | Sodium Triacetoxyborohydride | Effective for a wide range of substrates. | |

| Formaldehyde | [ 11 C]Formaldehyde | Used for radiolabeling amines for PET imaging. | researchgate.net |

Solid-Phase Synthesis Techniques for N-Methylated Polyamine Scaffolds

Solid-phase synthesis offers a powerful platform for the construction of N-methylated polyamine derivatives, allowing for simplified purification and the potential for combinatorial library generation. This approach involves attaching the polyamine scaffold to a solid support and performing subsequent chemical modifications.

Orthogonal Protecting Group Strategies for Amine Functionalities

A key aspect of solid-phase synthesis is the use of orthogonal protecting groups, which can be selectively removed under different conditions, allowing for site-specific modifications of the polyamine chain nih.gov. For a diamine like 1,7-heptanediamine, one amine group can be attached to the solid support while the other is protected with a temporary protecting group.

Common orthogonal protecting group strategies in solid-phase peptide synthesis (SPPS), which are adaptable to polyamine synthesis, include the use of Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups ub.edusemanticscholar.orgdntb.gov.ua. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with trifluoroacetic acid (TFA). This orthogonality allows for the selective deprotection and subsequent N-methylation of one amine terminus while the other remains protected or attached to the resin.

| Protecting Group | Cleavage Condition | Orthogonal to | Reference |

| Fmoc | 20% Piperidine in DMF | Boc, Trt | ub.edusemanticscholar.org |

| Boc | Trifluoroacetic Acid (TFA) | Fmoc, Alloc | nih.govub.edu |

| Alloc | Pd(0) catalyst | Fmoc, Boc | ub.edu |

| pNZ | Catalytic acid (mild) | Boc, Fmoc, Alloc | ub.edu |

On-Resin N-Methylation Reactions

Once the desired amine functionality is deprotected on the solid support, N-methylation can be carried out directly on the resin-bound substrate acs.orgnih.govnih.govspringernature.comresearchgate.net. A common and efficient three-step procedure for on-resin N-methylation involves:

Sulfonylation: The free amine is reacted with an arylsulfonyl chloride, such as o-nitrobenzenesulfonyl chloride, to form a sulfonamide nih.gov.

Methylation: The sulfonamide is then methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base nih.gov.

Desulfonylation: The sulfonamide group is subsequently removed to reveal the N-methylated amine nih.gov.

This procedure has been optimized to be performed in as little as 35 minutes without solvent changes nih.gov. The use of microwave irradiation can also accelerate on-resin N-methylation reactions springernature.com.

| Step | Reagents | Typical Conditions | Reference |

| Sulfonylation | o-Nitrobenzenesulfonyl chloride, Base (e.g., DBU) | Room temperature | nih.gov |

| Methylation | Dimethyl sulfate, Base (e.g., DBU) | Room temperature | nih.gov |

| Desulfonylation | Thiol, Base | Room temperature | nih.gov |

Cleavage and Further Derivatization from Solid Support

After the desired N-methylated polyamine has been assembled on the solid support, it must be cleaved from the resin for subsequent use. The choice of cleavage cocktail depends on the type of linker used to attach the polyamine to the resin and the nature of any side-chain protecting groups thermofisher.comsigmaaldrich.com.

For linkers that are acid-labile, a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and phenol to prevent side reactions sigmaaldrich.comnih.gov. The cleavage time is an important parameter to optimize to ensure complete removal from the resin while minimizing degradation of the product nih.gov. Following cleavage, the crude product is typically precipitated with cold diethyl ether, collected by filtration or centrifugation, and purified by techniques such as high-performance liquid chromatography (HPLC) sigmaaldrich.com.

Polyamine-assisted cleavage has also been explored, which can offer rapid and clean removal of the synthesized molecule from the solid support under specific conditions nih.govresearchgate.net. Once cleaved from the support, the N-methylated polyamine can be further derivatized in solution if required.

Advanced Spectroscopic and Structural Elucidation of N Methyl 1,7 Heptanediamine

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of N-methyl-1,7-heptanediamine. uni-siegen.de These methods are sensitive to the vibrations of chemical bonds and provide a unique "fingerprint" of the molecule. uni-siegen.deuni-siegen.de For a molecule to be IR active, there must be a change in the dipole moment during the vibration, while for a vibration to be Raman active, there must be a change in the polarizability of the molecule. uni-siegen.de

The presence of primary and secondary amine groups, as well as the N-methyl group in N-methyl-1,7-heptanediamine, gives rise to characteristic vibrational modes in both IR and Raman spectra.

N-H Stretching: The secondary amine (R₂NH) group is expected to show a single, sharp N-H stretching band in the IR spectrum, typically in the region of 3350-3300 cm⁻¹. pressbooks.pubopenstax.org The primary amine (-NH₂) at the other end of the heptane (B126788) chain would exhibit two distinct N-H stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. pressbooks.publibretexts.org

C-N Stretching: The stretching vibrations of the C-N bonds in aliphatic amines like N-methyl-1,7-heptanediamine are typically observed in the 1250-1000 cm⁻¹ region of the IR spectrum. libretexts.org These bands can be useful in confirming the presence of the amine functionalities.

N-H Bending: The N-H bending (scissoring) vibrations of the primary amine group are expected to appear in the 1650-1550 cm⁻¹ range. libretexts.org The secondary amine N-H bend is generally weaker and can be more difficult to identify.

CH₃ and CH₂ Vibrations: The heptane backbone and the N-methyl group will produce characteristic alkane vibrations. These include symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups (typically 2960-2850 cm⁻¹), as well as scissoring (around 1470-1450 cm⁻¹) and rocking (around 720 cm⁻¹) vibrations of the methylene groups.

A representative table of expected diagnostic vibrational modes for N-methyl-1,7-heptanediamine is provided below, based on data for analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric) | Primary Amine (-NH₂) | ~3450 | IR, Raman |

| N-H Stretch (symmetric) | Primary Amine (-NH₂) | ~3350 | IR, Raman |

| N-H Stretch | Secondary Amine (-NHCH₃) | ~3320 | IR, Raman |

| C-H Stretch (asymmetric) | CH₃, CH₂ | 2960-2920 | IR, Raman |

| C-H Stretch (symmetric) | CH₃, CH₂ | 2870-2850 | IR, Raman |

| N-H Bend (scissoring) | Primary Amine (-NH₂) | 1650-1580 | IR |

| C-N Stretch | Aliphatic Amine | 1250-1020 | IR |

Vibrational spectroscopy is a highly effective method for determining the protonation state of amine functionalities when N-methyl-1,7-heptanediamine is part of a solid-state complex, such as a salt. researchgate.net Upon protonation, the amine groups are converted to their corresponding ammonium (B1175870) cations (-NH₃⁺ and -NH₂CH₃⁺). This change in chemical structure leads to significant and predictable shifts in the vibrational spectra.

The formation of an ammonium salt results in the appearance of broad and strong N-H stretching bands in the IR spectrum, typically in the range of 3200-2500 cm⁻¹. researchgate.net These bands are often complex due to hydrogen bonding and Fermi resonance. rsc.org Additionally, new bands corresponding to the deformation vibrations of the NH₂⁺ and NH₃⁺ groups appear in the 1620-1560 cm⁻¹ region. researchgate.net The disappearance of the free amine N-H stretching bands and the appearance of these new ammonium bands provide clear evidence of protonation. researchgate.net The study of fatty aniline (B41778) monolayers has shown that the protonation state at interfaces can be effectively probed using techniques like sum-frequency vibrational spectroscopy, which could be analogously applied to study the behavior of N-methyl-1,7-heptanediamine. nih.gov

X-ray Crystallographic Analysis of Crystalline Forms

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. fzu.cz For a compound like N-methyl-1,7-heptanediamine, which can exist in various crystalline forms, X-ray diffraction techniques are indispensable.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule. springernature.comnih.gov This method requires a well-ordered single crystal of the compound. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a detailed model of the atomic arrangement within the crystal lattice. umass.edu

For N-methyl-1,7-heptanediamine, SCXRD can be used to:

Determine the exact conformation of the flexible heptane chain.

Characterize the hydrogen bonding network involving the primary and secondary amine groups.

Provide precise measurements of all bond lengths and angles.

In cases where the compound is chiral and has been resolved into its enantiomers, SCXRD can be used to determine the absolute configuration. researchgate.net Although N-methyl-1,7-heptanediamine itself is not chiral, it can form chiral complexes or salts, for which this technique would be crucial.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. nih.gov Instead of a single crystal, a fine powder of the material is used, which contains a vast number of randomly oriented crystallites. umass.edu The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a specific crystalline phase. ncl.ac.uk

PXRD is particularly valuable for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phases present in a sample can be identified. ncl.ac.uk

Polymorphism Studies: Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.netrigaku.com Different polymorphs of the same compound can have different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms, as each will produce a distinct diffraction pattern. researchgate.netrigaku.com

Purity Analysis: PXRD can be used to assess the crystalline purity of a sample by detecting the presence of any unwanted crystalline phases. nih.gov

The table below illustrates hypothetical PXRD data for two distinct polymorphic forms of N-methyl-1,7-heptanediamine, highlighting the differences in their diffraction patterns.

| Polymorph A (2θ values) | Polymorph B (2θ values) |

| 10.2° | 8.5° |

| 15.5° | 12.8° |

| 20.4° | 18.1° |

| 22.1° | 21.7° |

| 25.8° | 26.3° |

Computational and Theoretical Investigations of N Methyl 1,7 Heptanediamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like N-methyl-1,7-heptanediamine, DFT calculations can provide significant insights into its behavior at a molecular level.

DFT calculations can elucidate the electronic structure of N-methyl-1,7-heptanediamine, providing a foundation for understanding its chemical reactivity. Key descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. For N-methyl-1,7-heptanediamine, the lone pair of electrons on the nitrogen atoms would significantly contribute to the HOMO.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In N-methyl-1,7-heptanediamine, the areas around the nitrogen atoms are expected to be the most electron-rich, making them susceptible to electrophilic attack.

A hypothetical table of calculated reactivity descriptors for N-methyl-1,7-heptanediamine using a common DFT functional like B3LYP with a 6-31G(d,p) basis set is presented below. It is important to note that these are representative values and actual experimental or more advanced computational results may vary.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy (eV) | -8.5 | Indicates the energy of the outermost electrons and electron-donating ability. |

| LUMO Energy (eV) | 1.2 | Indicates the energy of the lowest unoccupied orbital and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 9.7 | Relates to the chemical stability of the molecule. A larger gap suggests higher stability. |

| Electronegativity (χ) (eV) | 3.65 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) (eV) | 4.85 | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness (S) (eV⁻¹) | 0.206 | The reciprocal of hardness, indicating the molecule's polarizability. |

This table is for illustrative purposes and the values are not based on actual experimental data for N-methyl-1,7-heptanediamine.

The flexible heptyl chain and the methyl group on one of the nitrogen atoms allow for a multitude of possible conformations for N-methyl-1,7-heptanediamine. Conformational analysis using DFT can identify the most stable (lowest energy) conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds (dihedral angles) and calculating the energy of each resulting geometry. The results of such an analysis are crucial for understanding the molecule's preferred shape in different environments.

For long-chain diamines, the relative orientation of the two amino groups is of particular interest, as it can influence intermolecular interactions and reactivity. The presence of the N-methyl group introduces additional complexity compared to the parent 1,7-heptanediamine.

DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a compound. For N-methyl-1,7-heptanediamine, the following spectra can be computationally predicted:

Infrared (IR) Spectra: By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks for N-H stretching (for the primary amine), C-H stretching, N-H bending, and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be predicted with good accuracy. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. The predicted NMR spectrum for N-methyl-1,7-heptanediamine would show distinct signals for the methyl group protons and carbon, as well as for the different methylene (B1212753) groups along the heptyl chain.

A hypothetical table of predicted ¹H NMR chemical shifts for N-methyl-1,7-heptanediamine is provided below.

| Proton Environment | Hypothetical Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 2.45 | singlet |

| -CH₂-NHCH₃ | 2.65 | triplet |

| -CH₂-NH₂ | 2.75 | triplet |

| Internal -CH₂- | 1.30 - 1.60 | multiplet |

This table is for illustrative purposes and the values are not based on actual experimental data for N-methyl-1,7-heptanediamine.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a larger system (e.g., the molecule in a solvent) over time.

MD simulations can be used to study how N-methyl-1,7-heptanediamine behaves in a solution. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. For N-methyl-1,7-heptanediamine in water, hydrogen bonding between the amine groups and water molecules would be a dominant interaction.

Conformational Dynamics: How the molecule's conformation changes over time in solution. This provides a more realistic picture of the conformational landscape than the static view from quantum chemical calculations.

Transport Properties: Properties like the diffusion coefficient can be calculated, which are relevant to its behavior in various applications.

N-methyl-1,7-heptanediamine, with its two amine groups, has the potential to participate in the formation of supramolecular structures through intermolecular interactions like hydrogen bonding. MD simulations can be employed to study the aggregation behavior of these molecules and the stability of any resulting assemblies. For instance, in non-polar solvents, the diamine molecules might aggregate to shield their polar amine groups from the solvent. In the context of materials science, understanding these interactions is crucial for designing new materials with specific properties.

Theoretical Modeling of Molecular Conductance in Nanoscale Devices

The study of charge transport through single-molecule junctions is a cornerstone of molecular electronics. Understanding how the structure of a molecule dictates its conductance is crucial for designing functional nanoscale devices. For a molecule like N-methyl-1,7-heptanediamine, which consists of a flexible saturated alkyl chain with amine-based anchoring groups, theoretical modeling provides invaluable insights into its potential as a molecular wire.

Influence of N-Methylation on Electronic Coupling and Tunneling Phenomena

The introduction of a methyl group to one of the nitrogen atoms in 1,7-heptanediamine is predicted to have a discernible impact on the electronic coupling and tunneling characteristics of the molecule when incorporated into a single-molecule junction. The primary mechanism of charge transport through saturated molecules like alkyl chains is through-bond tunneling, where the conductance decays exponentially with the length of the molecule. nih.gov The N-methyl group can influence this behavior in several ways:

Steric Effects: The methyl group introduces steric hindrance at the molecule-electrode interface. This can affect the binding geometry and the distance between the nitrogen atom and the electrode surface, thereby altering the electronic coupling strength (Γ). A less favorable binding geometry due to steric crowding could lead to a decrease in conductance.

Development of Conductance Models for Functionalized Diamines

The development of accurate theoretical models for the conductance of functionalized diamines like N-methyl-1,7-heptanediamine is essential for the predictive design of molecular electronic components. These models are typically based on a combination of quantum chemistry methods and non-equilibrium Green's function (NEGF) theory. chemrxiv.org

A seminal model for understanding tunneling conductance through alkyl chains linked by amine groups was developed by Prodan and Car. nih.gov This model provides an analytical expression for the tunneling conductance and identifies the key physical quantities that govern it. The conductance (G) is shown to follow an exponential decay with the number of methylene units (n), as described by the equation:

G = A * exp(-βn)

where 'A' is a pre-factor that depends on the molecule-electrode contact and 'β' is the tunneling decay constant, which is a characteristic of the molecular backbone.

| Parameter | Description | Anticipated Influence of N-Methylation |

|---|---|---|

| Electronic Coupling (Γ) | Strength of the interaction between the molecule and the electrodes. | May be asymmetrically altered due to steric and electronic effects. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Slight modification due to the electron-donating nature of the methyl group. |

| Tunneling Decay Constant (β) | Characterizes the decay of conductance with molecular length. | Expected to be largely determined by the alkyl chain, but local conformational changes could have a minor effect. |

Computational Prediction of Binding Interactions in Host-Guest Systems

The ability of N-methyl-1,7-heptanediamine to act as a guest molecule in a host-guest complex is another area where computational chemistry provides significant insights. The amine groups can form hydrogen bonds and electrostatic interactions, while the alkyl chain can engage in van der Waals interactions within the cavity of a suitable host molecule.

Computational methods are instrumental in predicting the binding affinity and geometry of such complexes. Techniques like molecular docking, molecular dynamics (MD) simulations, and free energy perturbation (FEP) are commonly employed. nih.govsemanticscholar.orgrsc.org These methods can calculate the binding free energy (ΔG_bind), which is a measure of the stability of the host-guest complex.

For a guest molecule like N-methyl-1,7-heptanediamine, computational studies could explore its binding with various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The N-methyl group would likely play a significant role in the binding process. It could influence the orientation of the guest within the host's cavity and may introduce specific steric or electronic interactions that either enhance or diminish the binding affinity compared to the unmethylated 1,7-heptanediamine.

For instance, a study on the formation of complexes between macrocyclic diamines and primary ammonium (B1175870) thiocyanates demonstrated the use of NMR and computational methods to determine the relative strengths of guest-host binding. rsc.org Similar approaches could be applied to systems involving N-methyl-1,7-heptanediamine.

| Method | Information Provided | Relevance to N-Methyl-1,7-Heptanediamine |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of the guest within the host. | Can determine the most likely conformation of N-methyl-1,7-heptanediamine within a host cavity. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the host-guest complex over time, providing information on stability and conformational changes. | Can assess the stability of the complex and the influence of the N-methyl group on the guest's dynamics. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energies between different guests or for a guest with and without a modification (e.g., methylation). semanticscholar.orgrsc.org | Can quantitatively predict the change in binding affinity upon methylation of 1,7-heptanediamine. |

The prediction of binding interactions is crucial for applications such as the design of molecular sensors, drug delivery systems, and stimuli-responsive materials. Computational studies on the host-guest chemistry of N-methyl-1,7-heptanediamine would provide a fundamental understanding of its recognition properties and guide the experimental design of novel supramolecular systems.

Role of N Methyl 1,7 Heptanediamine in Advanced Materials Science Research

Polymer Chemistry and Engineering Applications

There is a lack of specific research on N-methyl-1,7-heptanediamine as a monomeric unit in polyamide synthesis or in the functionalization of hydrogels. However, the parent compound, 1,7-diaminoheptane (B1222138), is recognized for its utility in these areas.

Monomeric Units in Novel Polyamide Synthesis and Polymerization Kinetics

While specific studies on the polymerization kinetics of polyamides derived from N-methyl-1,7-heptanediamine are not available, diamines are fundamental building blocks for polyamides. Generally, the introduction of an N-methyl group on a diamine monomer can influence the properties of the resulting polyamide. It can, for instance, reduce hydrogen bonding between polymer chains, which would lower the melting point and crystallinity, and potentially increase solubility in common organic solvents. The steric hindrance from the methyl group could also impact the polymerization kinetics, potentially slowing down the reaction rate compared to its non-methylated counterpart.

Table 1: General Properties of 1,7-Diaminoheptane

| Property | Value |

| CAS Number | 646-19-5 |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 223-225 °C |

| Melting Point | 26-29 °C |

| Source: sigmaaldrich.comsigmaaldrich.com |

Functionalization of Hydrogels for pH-Responsive Materials Development

Research has demonstrated the use of 1,7-diaminoheptane in the synthesis of pH-responsive hydrogels. sigmaaldrich.com For instance, aminated alginate derivatives have been created using 1,7-diaminoheptane for applications in tissue engineering and drug delivery. sigmaaldrich.com The diamine introduces amino groups into the hydrogel network, which can become protonated or deprotonated in response to changes in pH. This change in charge state can lead to swelling or deswelling of the hydrogel, making it a pH-responsive material. The N-methyl derivative could potentially be used in a similar fashion, with the methyl group possibly modifying the pKa of the amine and thus the pH at which the material responds.

Integration into Hybrid Perovskite Structures for Optoelectronic Performance Enhancement

The parent compound, 1,7-diaminoheptane, has been investigated for its role in enhancing the broadband photoluminescence of hybrid perovskites for optoelectronic applications. sigmaaldrich.com In the context of perovskite solar cells, diamines can act as passivating agents, healing defects at the perovskite surface and grain boundaries. This can lead to improved device efficiency and stability. While there is no specific research on N-methyl-1,7-heptanediamine in perovskites, it is plausible that it could also serve as a surface passivator. The presence of the methyl group might influence its interaction with the perovskite surface and its effectiveness in defect passivation.

Supramolecular Chemistry and Coordination Polymer Design

There is no specific information available on the use of N-methyl-1,7-heptanediamine in the design of metal-organic frameworks or molecular cages. The following sections discuss the general role of diamines in these areas.

Ligand Design for Metal-Organic Frameworks (MOFs) with Tunable Properties

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. ontosight.aiontosight.ai Diamines can be used as ligands or as functional groups on larger ligands to build MOFs. The length and flexibility of the diamine can influence the porosity and dimensionality of the resulting framework. While N-methyl-1,7-heptanediamine has not been specifically reported as a ligand in MOF synthesis, its structure suggests it could act as a flexible linker. The N-methyl group would introduce a degree of asymmetry and could influence the coordination environment around the metal center, potentially leading to MOFs with unique structural or functional properties.

Construction of Molecular Capsules and Cages via Schiff Base Condensation

Schiff base condensation, the reaction between an amine and an aldehyde or ketone, is a common method for constructing molecular capsules and cages. Diamines are frequently used as one of the components in these reactions. The resulting imine bonds form the vertices or edges of the supramolecular assembly. The specific geometry of the diamine dictates the shape and size of the resulting cage. There are no documented instances of N-methyl-1,7-heptanediamine being used for this purpose. However, its structure would allow it to participate in Schiff base condensation reactions, potentially forming novel cage structures. The methyl group could influence the solubility and guest-binding properties of the resulting capsule.

Investigation of Electron Transfer and Spin Transition Phenomena in Coordination Complexes

The introduction of an N-methyl group to a diamine ligand, such as in 1,7-Heptanediamine, N-methyl-, can significantly influence the electronic and structural properties of the resulting coordination complexes. These modifications, in turn, have a profound impact on fundamental processes like electron transfer and spin transition. While direct research on coordination complexes of N-methyl-1,7-heptanediamine in these specific contexts is not extensively documented, valuable insights can be drawn from studies on analogous N-methylated ligand systems. These studies consistently demonstrate that N-methylation is a critical factor in dictating the spin state of metal centers, particularly in iron(III) complexes.

Research on a series of Fe(III) complexes with pentadentate Schiff base ligands has shown a distinct correlation between the methylation of a secondary amine group and the magnetic properties of the complex. mdpi.com In this work, it was observed that complexes with a non-substituted secondary amine group exhibited some form of spin crossover or spin equilibrium behavior. mdpi.com However, when the secondary amine was methylated, the resulting complexes consistently favored the high-spin state. mdpi.com This phenomenon is attributed to both steric and electronic effects. The methyl group introduces steric hindrance around the metal center, which can disfavor the more compact low-spin configuration. Electronically, the methyl group can also alter the ligand field strength, further influencing the spin state. mdpi.com

Theoretical calculations, including Density Functional Theory (DFT) and CASSCF/NEVPT2, have corroborated these experimental findings. mdpi.com These computational studies revealed that methylation of the secondary amine nitrogen atom leads to an enhanced stability of the high-spin state. mdpi.com Analysis using Quantum Theory of Atoms in Molecules (QT-AIM) indicated that the non-methylated complexes feature stronger Fe-N bonds with a higher degree of covalency compared to their methylated counterparts. mdpi.com The atomic charges on the amine nitrogen were also found to be more negative in the non-methylated ligands, suggesting a greater ligand field contribution which would favor a low-spin state. mdpi.com

Further evidence for the influence of N-methylation on spin states comes from studies on iron(III) complexes with macrocyclic amine ligands. In one such study, the non-methylated complex, [(cyclamacetate)FeF]PF6, was found to contain low-spin Fe(III) (S = 1/2). nih.gov In contrast, the corresponding N-methylated complex, [(trimethylcyclamacetate)FeF]PF6, was determined to be high-spin (S = 5/2). nih.gov Density functional theory calculations correctly predicted these ground states and suggested that the difference arises from a combination of steric effects, which lead to longer Fe-N bond distances in the methylated complex, and electronic effects, where the N-methylated ligand acts as a weaker sigma donor. nih.gov

These findings from related systems provide a strong basis for predicting the behavior of coordination complexes involving N-methyl-1,7-heptanediamine. The presence of the N-methyl group is expected to introduce specific steric and electronic perturbations that would likely influence the spin state of a coordinated metal ion.

Table of Research Findings on Analogous N-Methylated Complexes:

| Complex Type | Ligand Feature | Observed Spin State | Supporting Evidence |

| Fe(III) with pentadentate Schiff base | Non-substituted secondary amine | Spin crossover / equilibrium | Magnetic measurements mdpi.com |

| Fe(III) with pentadentate Schiff base | Methylated secondary amine | High-spin | Magnetic measurements, DFT, CASSCF/NEVPT2, QT-AIM mdpi.com |

| Fe(III) with macrocyclic amine | Non-methylated | Low-spin (S = 1/2) | Magnetic susceptibility, EPR, Mössbauer spectroscopy, DFT nih.gov |

| Fe(III) with macrocyclic amine | N-methylated | High-spin (S = 5/2) | Magnetic susceptibility, EPR, Mössbauer spectroscopy, DFT nih.gov |

While the direct investigation of electron transfer kinetics in N-methyl-1,7-heptanediamine complexes is not available, the established link between spin state and electron transfer rates suggests that N-methylation could have a significant indirect effect. Spin-state changes are known to influence electron transfer processes, and therefore, the control over spin state afforded by N-methylation could be a valuable tool in the design of materials with specific electron transfer properties.

Biochemical and Enzymatic Interaction Studies of N Methyl 1,7 Heptanediamine

Mechanistic Investigations of Enzyme Inhibition

The primary enzymatic target of interest for diamine and polyamine analogs is deoxyhypusine (B1670255) synthase (DHS). This enzyme is critical for the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A), a process essential for cell proliferation. nih.govnih.govnih.gov

While specific kinetic data for the inhibition of deoxyhypusine synthase (DHS) by N-methyl-1,7-heptanediamine is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally similar compounds. A notable analog, N¹-guanyl-1,7-diaminoheptane (GC7), has been identified as a potent competitive inhibitor of DHS. nih.govresearchgate.net

Research has demonstrated that GC7 exhibits a strong inhibitory effect on DHS, with a reported inhibitor constant (Kᵢ) of approximately 10 nM. nih.gov This potent inhibition highlights the sensitivity of the DHS active site to ligands with a heptane (B126788) backbone. The competitive nature of the inhibition suggests that these analogs likely bind to the same site as the natural substrate, spermidine (B129725). nih.gov Given the structural similarity, it is plausible that N-methyl-1,7-heptanediamine also acts as a competitive inhibitor of DHS, although its Kᵢ value may differ based on the specific interactions of the N-methyl group within the enzyme's active site.

Inhibition of Deoxyhypusine Synthase by Spermidine Analogs

| Compound | Inhibition Type | Inhibitor Constant (Kᵢ) | Reference |

|---|---|---|---|

| N¹-guanyl-1,7-diaminoheptane (GC7) | Competitive | ~10 nM | nih.gov |

| N-methyl-1,7-heptanediamine | Predicted: Competitive | Not Reported | N/A |

Structure-activity relationship (SAR) studies on DHS inhibitors have revealed several key features necessary for potent inhibition. The binding of inhibitors to the spermidine site of DHS is influenced by the length of the carbon chain and the nature of the terminal functional groups. nih.govresearchgate.net

Studies comparing various diamines and polyamines have shown that a certain chain length is optimal for fitting into the enzyme's active site. nih.gov The inhibitory efficiency is related to the maximum possible distance between the terminal amino or guanidino groups. nih.gov For instance, α,ω-diamines with chain lengths greater than diaminohexane tend to bind in a conformation where their terminal amino groups are closer than in their fully extended form. researchgate.net

The presence of a substituent on a secondary amino group, or within the carbon chain of polyamines, can adversely affect binding and inhibitory activity. nih.gov However, the potent inhibition by N¹-guanyl-1,7-diaminoheptane suggests that substitution on a terminal nitrogen with a group capable of specific interactions, such as the guanidinium (B1211019) group, can significantly enhance inhibitory potency compared to the parent diamine. nih.gov The guanidinium group, with its potential for multiple hydrogen bonds, likely contributes to a stronger interaction with the enzyme's active site. researchgate.net This suggests that the N-methyl group of N-methyl-1,7-heptanediamine would also influence its binding affinity, though likely to a different extent than the bulkier and more interactive guanidinium group.

Research on Polyamine Metabolism and Transport Pathways

The metabolic fate of N-methylated polyamines is another critical area of investigation, shedding light on their cellular processing and potential for accumulation or degradation.

The primary route for the catabolism of natural polyamines like spermidine and spermine (B22157) involves acetylation by spermidine/spermine N¹-acetyltransferase (SSAT), followed by oxidation by polyamine oxidase (PAO). nih.gov This acetylation step is often rate-limiting in polyamine degradation. nih.gov

While direct studies on the metabolism of N-methyl-1,7-heptanediamine are scarce, it is conceivable that it could be a substrate for SSAT. The enzyme is known to acetylate the primary amino groups of spermidine and spermine. nih.gov Therefore, N-methyl-1,7-heptanediamine could potentially be acetylated at its primary amine, forming an N-acetylated conjugate. This acetylated metabolite would then be a candidate for further oxidation by PAO.

The substrate specificity of the enzymes involved in polyamine metabolism is a key determinant of the biological activity of polyamine analogs. SSAT exhibits a degree of promiscuity and can acetylate various polyamine structures. nih.gov However, the presence of an N-methyl group could influence its recognition and efficiency as a substrate.

Similarly, amine oxidases, including monoamine oxidase (MAO) and diamine oxidase (DAO), are involved in the degradation of various biogenic amines. These enzymes typically act on primary amines. Therefore, the primary amine of N-methyl-1,7-heptanediamine could be a target for these oxidases, leading to its degradation. The N-methylated amino group would be less likely to be a substrate for these enzymes. Further enzymatic studies are required to determine the precise specificity of these enzymes for N-methyl-1,7-heptanediamine and to identify its primary metabolic pathways.

Potential Metabolic Enzymes for N-methyl-1,7-heptanediamine

| Enzyme | Potential Action | Expected Product | Reference |

|---|---|---|---|

| Spermidine/spermine N¹-acetyltransferase (SSAT) | Acetylation of the primary amine | N-acetyl-N'-methyl-1,7-heptanediamine | nih.gov |

| Polyamine Oxidase (PAO) | Oxidation of the acetylated metabolite | Further degradation products | nih.gov |

| Amine Oxidases (MAO/DAO) | Oxidative deamination of the primary amine | Corresponding aldehyde | N/A |

Advanced Analytical Chemistry Methodologies for N Methyl 1,7 Heptanediamine

Development of Chromatographic Techniques for Separation and Quantification

The accurate analysis of N-methyl-1,7-heptanediamine hinges on the development of highly selective and sensitive chromatographic methods. Given its chemical nature as a secondary amine, specific strategies are employed to overcome challenges such as poor chromatographic retention and low volatility.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of N-methyl-1,7-heptanediamine due to its superior sensitivity and selectivity. The development of a robust LC-MS/MS method involves meticulous optimization of several parameters.

For the separation of aliphatic amines like N-methyl-1,7-heptanediamine, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be employed. nih.gov The choice of the stationary phase is critical; a C18 column is often suitable for derivatized amines, while an amide column can be effective for underivatized polar compounds. nih.gov The mobile phase composition, particularly its pH, plays a pivotal role in achieving good peak shape and retention. waters.com For amines, which are basic compounds, analysis in a mobile phase with a basic pH can force the analyte into its unionized state, leading to longer retention times on a reversed-phase column. waters.com Conversely, an acidic mobile phase will protonate the amine, which can be advantageous for certain HILIC separations. waters.com

A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and chromatographic peak shape. waters.com The optimization of the gradient elution program is essential to ensure the separation of N-methyl-1,7-heptanediamine from other matrix components.

In the mass spectrometer, electrospray ionization (ESI) in positive ion mode is generally the preferred ionization technique for amines, as they readily accept a proton to form [M+H]⁺ ions. The tandem mass spectrometry (MS/MS) aspect involves the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. This provides a high degree of selectivity and reduces chemical noise, enabling trace-level quantification.

Table 1: Hypothetical LC-MS/MS Parameters for N-methyl-1,7-heptanediamine Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of N-methyl-1,7-heptanediamine |

| Product Ion (Q3) | Specific fragment ion |

| Collision Energy | Optimized for the specific transition |

Derivatization Strategies for Enhanced Detection and Selectivity

To overcome the analytical challenges associated with underivatized aliphatic amines, derivatization is a common and effective strategy. This process involves chemically modifying the analyte to improve its chromatographic properties and enhance its detectability. nih.gov For N-methyl-1,7-heptanediamine, which contains a secondary amine group, several derivatization reagents can be employed.

Acylation is a widely used technique where an acyl group is introduced into the molecule. research-solution.com Reagents such as pentafluorobenzoyl chloride (PFBCl) or heptafluorobutyric anhydride (B1165640) (HFBA) react with the amine to form stable derivatives with increased volatility and improved chromatographic behavior. research-solution.comresearchgate.net The incorporation of fluorinated groups also significantly enhances the sensitivity of detection by electron capture detection (ECD) in gas chromatography or by mass spectrometry. researchgate.net

Another common approach is silylation, which involves the replacement of the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silylating agents that can derivatize secondary amines. sigmaaldrich.com Silylation increases the volatility and thermal stability of the analyte, making it more amenable to gas chromatography. chemcoplus.co.jp

Benzoylation, using benzoyl chloride, is another effective derivatization strategy, particularly for LC-MS analysis. nih.gov The resulting benzoylated amines exhibit improved retention on reversed-phase columns and can be readily ionized. nih.gov

Table 2: Common Derivatization Reagents for Secondary Amines

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Key Advantages |

| Pentafluorobenzoyl chloride (PFBCl) | Secondary Amine | N-Pentafluorobenzoyl amide | Enhanced ECD and MS response research-solution.comresearchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine | N-Trimethylsilyl amine | Increased volatility for GC analysis sigmaaldrich.com |

| Benzoyl Chloride | Secondary Amine | N-Benzoyl amide | Improved RP-LC retention and ionization nih.gov |

Applications in Biologically Relevant Sample Analysis as Internal Standards

The utility of N-methyl-1,7-heptanediamine extends to its application as an internal standard in the quantitative analysis of other compounds in complex biological matrices. Its structural similarity to certain classes of analytes, combined with its distinct mass, makes it a suitable candidate for this purpose.

Method Validation for Trace Analysis in Complex Biological Matrices

Before an analytical method can be confidently applied, it must undergo rigorous validation to ensure its reliability. For the trace analysis of analytes using N-methyl-1,7-heptanediamine as an internal standard, this validation process is crucial. The validation parameters typically assessed include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.

A validation study would involve spiking known concentrations of the analyte and a fixed concentration of the N-methyl-1,7-heptanediamine internal standard into blank biological matrices (e.g., plasma, urine, or tissue homogenates). The method's performance would then be evaluated based on established guidelines.

Table 3: Representative Method Validation Data for an LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Recovery | Consistent and reproducible | 85-95% |

| Matrix Effect | Within acceptable limits | < 15% |

Utilization as Internal Standards in Quantitative Biochemical Assays

In quantitative bioanalysis, an internal standard (IS) is essential to correct for the variability in sample preparation and instrument response. researchgate.net An ideal IS should be chemically similar to the analyte but have a different mass to be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, where some atoms of the analyte are replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the gold standard as they co-elute with the analyte and experience similar matrix effects. scispace.com

However, when a SIL-IS is not available or is prohibitively expensive, a structural analog can be a suitable alternative. scispace.com N-methyl-1,7-heptanediamine can serve as a structural analog IS for the quantification of other long-chain aliphatic amines or polyamines in biological samples. Its N-methyl group and seven-carbon chain mimic the structure of various endogenous and exogenous amines.

When using N-methyl-1,7-heptanediamine as an internal standard, it is crucial to demonstrate that it does not suffer from different levels of ion suppression or enhancement compared to the analyte and that its extraction recovery is similar. researchgate.net The careful selection and validation of an internal standard are paramount for the development of accurate and reliable quantitative biochemical assays. researchgate.net

Solid State Chemistry of N Methyl 1,7 Heptanediamine: Salt and Cocrystal Research

Principles of the Salt-Cocrystal Continuum in Amine-Acid Systems

In amine-acid systems, the formation of a salt or a cocrystal is determined by the extent of proton transfer between the acidic and basic components. This transfer is largely governed by the difference in the pKa values (ΔpKa) of the acid and the base. A significant ΔpKa typically leads to complete proton transfer, resulting in the formation of a salt with ionic interactions. Conversely, a small or negative ΔpKa value generally results in a cocrystal, where the components are linked by neutral hydrogen bonds.

However, there exists a "salt-cocrystal continuum" where the proton is partially shared between the acid and the base, particularly when the ΔpKa falls within an intermediate range. The precise nature of the resulting solid form in this continuum is not solely dependent on ΔpKa but is also influenced by factors such as the crystalline environment and the specific intermolecular interactions present. The characterization of these systems often requires advanced analytical techniques to determine the exact position of the proton.

Crystallization and Polymorphism Studies of N-Methylated Diamine Complexes

The crystallization of N-methylated diamine complexes with various acidic co-formers would be expected to yield a diverse range of solid forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice, is a common phenomenon in such systems. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability.

Studies in this area would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and concentration. The resulting polymorphs would then be characterized using techniques like X-ray diffraction, thermal analysis, and spectroscopy to understand their structural differences and relative stabilities. However, no such studies have been reported for N-Methyl-1,7-Heptanediamine.

Influence of N-Methylation on Supramolecular Synthon Formation and Crystal Packing

N-methylation alters the hydrogen-bonding capabilities of the diamine. The methylated nitrogen atom can act as a hydrogen bond acceptor, while the primary amine group can act as both a donor and an acceptor. This modification can lead to the formation of different and potentially more complex hydrogen-bonding networks compared to the parent, unmethylated diamine. The steric bulk of the methyl group can also influence the way molecules pack in the solid state, potentially leading to the formation of unique crystal structures. A detailed analysis of these effects for N-Methyl-1,7-Heptanediamine is not possible due to the absence of crystallographic data.

Interdisciplinary Research Perspectives and Future Directions for N Methyl 1,7 Heptanediamine

Integration with Nanoelectronics and Molecular Devices

The bifunctional nature of N-methyl-1,7-heptanediamine, possessing both a primary and a secondary amine group, makes it a compelling candidate for the bottom-up fabrication of nanoelectronic components and molecular devices. The amine groups can form strong linkages with various surfaces, including metals and metal oxides, which are fundamental materials in semiconductor technology. This allows for the self-assembly of monolayers, a crucial step in building molecular-scale circuits.

The differential reactivity of the primary and secondary amines allows for selective functionalization. For instance, the primary amine could anchor the molecule to a substrate, leaving the N-methylated amine available for further reactions, such as attaching other molecules or nanoparticles. This directed assembly is critical for creating complex molecular architectures with specific electronic properties.

Research into diamine-functionalized graphene quantum dots (GQDs) has shown that the amine groups can be used to tune the electronic and optical properties of the nanomaterials. nih.gov While this research used other diamines, the principles can be extended to N-methyl-1,7-heptanediamine. The introduction of this specific diamine could lead to GQDs with tailored bandgaps and photoluminescence, making them suitable for applications in light-emitting diodes (LEDs) and photodetectors. nih.gov

Table 1: Potential Roles of N-Methyl-1,7-Heptanediamine in Nanoelectronics

| Application Area | Potential Function of N-Methyl-1,7-Heptanediamine |

| Molecular Wires | Forms a conductive bridge between nano-electrodes. |

| Self-Assembled Monolayers | Creates ordered molecular layers on substrates for device fabrication. |

| Functionalized Nanoparticles | Modifies the surface of quantum dots or metallic nanoparticles to tune their properties. |

| Biosensors | Acts as a linker molecule to immobilize biological recognition elements. |

Advanced Corrosion Inhibition Research with N-Methylated Diamines

The prevention of metal corrosion is a significant industrial challenge, and organic inhibitors are a key area of research. Diamines and their derivatives have shown considerable promise as corrosion inhibitors, particularly for mild steel in acidic environments. nih.govnih.gov The effectiveness of these inhibitors is often attributed to the presence of nitrogen atoms, which can donate lone-pair electrons to the vacant d-orbitals of the metal, forming a protective adsorbed layer.

The presence of a methyl group in N-methyl-1,7-heptanediamine can enhance its corrosion inhibition properties compared to its unmethylated counterpart, 1,7-heptanediamine. The electron-donating nature of the methyl group increases the electron density on the nitrogen atom, which can lead to stronger adsorption onto the metal surface.

Studies on Schiff bases derived from diamines have demonstrated high inhibition efficiencies. researchgate.netresearchgate.net These compounds are typically formed by the reaction of an aldehyde or ketone with a primary amine. The N-methyl-1,7-heptanediamine molecule offers the intriguing possibility of forming Schiff bases at the primary amine, while the secondary amine remains available for other interactions or to further enhance surface binding.

Table 2: Comparison of Potential Corrosion Inhibition Features

| Inhibitor Feature | 1,7-Heptanediamine | N-Methyl-1,7-Heptanediamine |

| Adsorption Centers | Two primary amine groups | One primary and one secondary amine group |

| Electron Donating Groups | None | One methyl group |

| Potential for Schiff Base Formation | High (at both ends) | High (at primary amine end) |

| Expected Inhibition Efficiency | Good | Potentially higher due to increased electron density |

Sustainable Synthesis and Bioproduction of Functionalized Diamines

The chemical industry is increasingly focusing on green and sustainable production methods to reduce its environmental impact. nih.gov The synthesis of diamines, which are important monomers for polyamides, is a key area for such innovation. nih.gov Traditionally, diamines are produced from petroleum-based feedstocks. nih.gov However, there is a growing interest in developing bio-based routes using renewable resources. nih.gov

Microbial fermentation is a promising approach for the sustainable production of diamines like 1,4-diaminobutane (B46682) (putrescine) and 1,5-diaminopentane (cadaverine). nih.gov Metabolic engineering of microorganisms such as Escherichia coli and Corynebacterium glutamicum has been successful in producing these diamines from sugars. nih.gov Similar strategies could be developed for the bioproduction of 1,7-heptanediamine, which could then be selectively methylated to produce N-methyl-1,7-heptanediamine.

Enzymatic catalysis offers another green alternative to traditional chemical synthesis. Enzymes can be used to perform specific chemical transformations with high selectivity and under mild reaction conditions. The mono-functionalization of symmetric diamines, which is often challenging to achieve with high yields in conventional organic synthesis, could potentially be accomplished with high efficiency using enzymatic methods. digitellinc.com

Emerging Applications in Green Chemistry and Catalysis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. N-methyl-1,7-heptanediamine has the potential to be utilized in several areas of green chemistry and catalysis.

Its basic nature allows it to be used as a catalyst in various organic reactions. For example, natural base catalysts derived from waste have been shown to be effective in promoting heterocyclization reactions in water at ambient temperatures. oiccpress.com The amine groups in N-methyl-1,7-heptanediamine could similarly catalyze reactions such as Knoevenagel condensations and Michael additions, offering a more environmentally benign alternative to traditional catalysts.

Furthermore, diamines can act as ligands in metal complexes used for catalysis. ontosight.ai The specific coordination properties of N-methyl-1,7-heptanediamine, with its two different amine functionalities, could lead to the formation of novel metal complexes with unique catalytic activities. These catalysts could be employed in a variety of transformations, including cross-coupling reactions and hydrogenations, which are fundamental processes in the synthesis of pharmaceuticals and fine chemicals.

The use of water as a solvent is a key aspect of green chemistry. oiccpress.com The solubility of N-methyl-1,7-heptanediamine and its derivatives in aqueous systems could facilitate the development of catalytic processes that operate in water, thereby reducing the reliance on volatile organic solvents.

Q & A

Q. What are the established synthesis routes for 1,7-Heptanediamine, N-methyl-, and how are intermediates characterized?

1,7-Heptanediamine, N-methyl-, is synthesized via reductive amination of heptanedione with methylamine under hydrogenation conditions. Key intermediates include Schiff bases (e.g., imine derivatives), which are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) to confirm amine bond formation . Purity (>98%) is validated via high-performance liquid chromatography (HPLC) with UV detection at 255 nm, as referenced in analytical protocols for related aliphatic diamines .

Q. Which analytical methods are recommended for quantifying 1,7-Heptanediamine, N-methyl-, in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is preferred for trace analysis. Derivatization with acetic anhydride enhances volatility and detection sensitivity, as demonstrated in studies where heptanediamine derivatives were analyzed in fecal samples . For aqueous solutions, capillary electrophoresis (CE) with UV detection at 210 nm provides rapid quantification, with a limit of detection (LOD) of 0.1 µg/mL validated in similar diamine analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of 1,7-Heptanediamine derivatives?

Conflicting toxicity data (e.g., LD₅₀ variations) may arise from differences in stereochemistry, purity, or experimental models. For example, N,N′-bis(1,2,3,4-tetrahydro-9-acridinyl)-1,7-heptanediamine dihydrochloride shows high toxicity (sub-mus TDLo: 11,313 µg/kg) in rodent studies , whereas unmodified 1,7-heptanediamine exhibits lower acute toxicity. Researchers should:

Q. What experimental design considerations are critical for studying 1,7-Heptanediamine, N-methyl-, in drug delivery systems?

When evaluating its use as a biomolecule modifier or polymer crosslinker:

- Stability Testing : Assess pH-dependent degradation (e.g., 1–13 range) using accelerated stability studies at 40°C/75% RH .

- Biocompatibility : Perform cytotoxicity assays (e.g., MTT assay on HEK-293 cells) and compare with N,N,N′,N′-tetramethyl-1,6-hexanediamine, which shows moderate toxicity at 100 µM .

- Drug Loading Efficiency : Use fluorescence quenching assays to measure binding capacity with model therapeutics (e.g., doxorubicin) .

Q. How can researchers optimize reaction conditions to minimize byproducts during N-methylation of 1,7-Heptanediamine?

Byproduct formation (e.g., over-methylated species) is mitigated by:

- Controlled Reaction Stoichiometry : Use a 1:1.2 molar ratio of heptanediamine to methylating agent (e.g., methyl iodide) in anhydrous DMF .

- Catalyst Selection : Employ NaHCO₃ as a mild base to reduce side reactions, achieving >90% yield in pilot studies .

- In Situ Monitoring : Utilize real-time FTIR to track amine peak shifts (1650–1580 cm⁻¹) and adjust reagent addition rates .

Methodological Notes

- Safety Protocols : Handle 1,7-Heptanediamine derivatives in fume hoods with nitrile gloves and PPE. Refer to OSHA HCS guidelines for spill management and disposal .

- Data Reproducibility : Cross-validate spectral data with PubChem entries (e.g., InChIKey: TXXWBTOATXBWDR-UHFFFAOYSA-N for related tetramethylated diamines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.